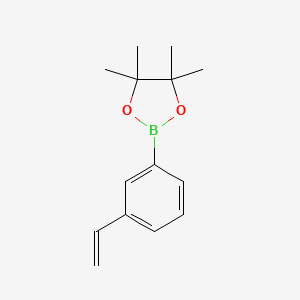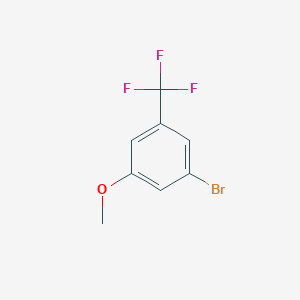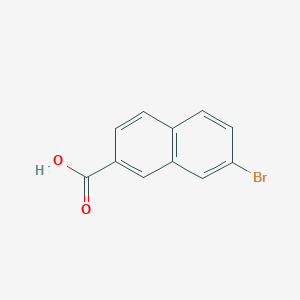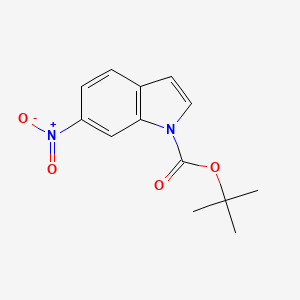
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
Übersicht
Beschreibung
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Building Blocks for Fluorinated Compounds
4-Bromo-2-(trifluoromethyl)thioanisole: is a valuable building block in organic synthesis. The presence of a trifluoromethyl group and a bromine atom makes it a versatile reagent for constructing complex fluorinated molecules. These molecules are of significant interest due to their unique physical and chemical properties, which are useful in developing pharmaceuticals, agrochemicals, and materials .
Medicinal Chemistry: Drug Design and Development
The compound’s structural features allow for selective functionalization, making it a potential candidate for drug design and development. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity to biological targets. This is particularly relevant in the design of new therapeutic agents where fluorinated compounds play a crucial role .
Material Science: Fluorinated Polymers
In material science, 4-Bromo-2-(trifluoromethyl)thioanisole can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They also possess unique dielectric properties, which are valuable in the electronics industry .
Catalysis: Ligand and Catalyst Precursor
This compound can act as a ligand or a precursor to catalysts used in various chemical reactions. The bromine atom can be substituted with other groups to create catalysts that facilitate reactions like cross-coupling, which are fundamental in constructing carbon-carbon bonds in organic chemistry .
Agrochemistry: Synthesis of Pesticides
The trifluoromethyl group is a common moiety in pesticides due to its bioactivity4-Bromo-2-(trifluoromethyl)thioanisole can serve as a starting material for the synthesis of novel pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Science: Tracers and Probes
Due to its distinctive chemical signature, this compound can be used as a tracer or probe in environmental studies. It can help in tracking chemical processes in the atmosphere or in aquatic systems, aiding in the understanding of pollutant behavior and distribution .
Eigenschaften
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

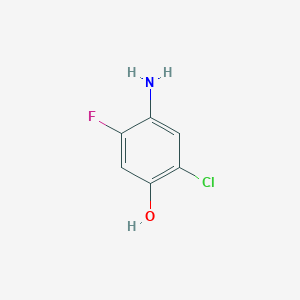
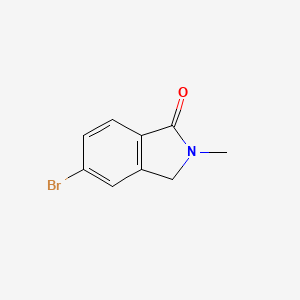
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
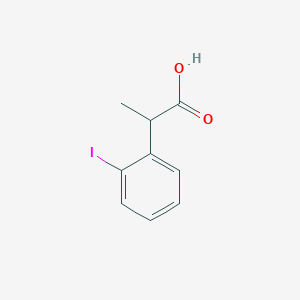
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)
